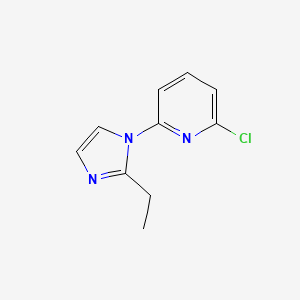
3-(Boc-amino)cyclohexanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)cyclohexanethiol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a thiol group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)cyclohexanethiol typically involves the protection of the amino group on cyclohexanethiol using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)cyclohexanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The Boc-protected amino group can be reduced to free the amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
3-(Boc-amino)cyclohexanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox biology.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)cyclohexanethiol involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The thiol group can form disulfide bonds, which are crucial in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)cyclohexanol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Boc-amino)cyclohexanone: Contains a ketone group instead of a thiol group.
3-(Boc-amino)cyclohexanecarboxylic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
3-(Boc-amino)cyclohexanethiol is unique due to the presence of both a Boc-protected amino group and a thiol group on the same cyclohexane ring. This combination allows for diverse reactivity and applications in various fields of research .
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl N-(3-sulfanylcyclohexyl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
PCDOFJVVBXRUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
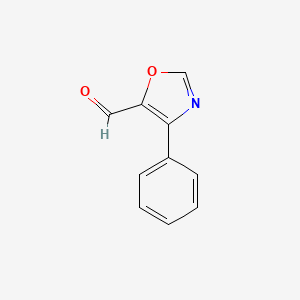
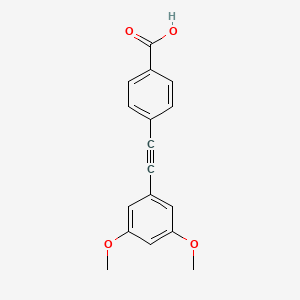
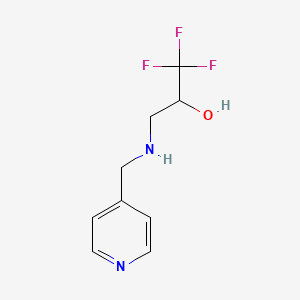
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
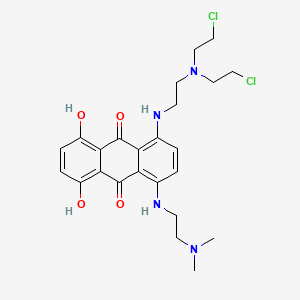

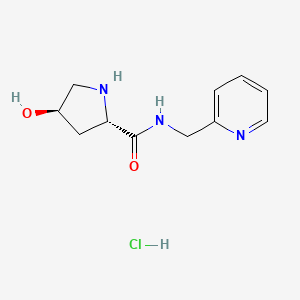
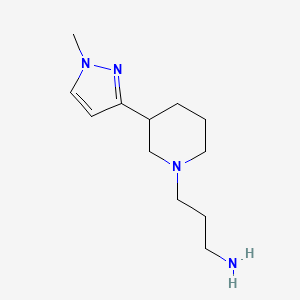
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
